molecular formula C20H18N4O3S B11511716 6-Amino-4-(2-ethoxy-3-methoxyphenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(2-ethoxy-3-methoxyphenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11511716
M. Wt: 394.4 g/mol
InChI Key: MTCIWCYTVSTRRC-UHFFFAOYSA-N
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Description

6-AMINO-4-(2-ETHOXY-3-METHOXYPHENYL)-3-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyranopyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyran ring fused with a pyrazole ring, along with various functional groups such as amino, ethoxy, methoxy, thiophene, and carbonitrile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-4-(2-ETHOXY-3-METHOXYPHENYL)-3-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyran Ring: The initial step involves the formation of the pyran ring through a cyclization reaction. This can be achieved by reacting an appropriate aldehyde with a β-ketoester in the presence of a base such as sodium ethoxide.

    Formation of the Pyrazole Ring: The pyrazole ring is then formed by reacting the intermediate product with hydrazine hydrate under reflux conditions.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of environmentally friendly solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-4-(2-ETHOXY-3-METHOXYPHENYL)-3-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or alkylating agents for introducing alkyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

6-AMINO-4-(2-ETHOXY-3-METHOXYPHENYL)-3-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its diverse biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Research: It is used in various biological assays to study its effects on different cellular pathways and targets.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 6-AMINO-4-(2-ETHOXY-3-METHOXYPHENYL)-3-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit certain enzymes involved in inflammatory or cancer-related pathways.

    Modulating Receptors: The compound may bind to and modulate the activity of specific receptors on the cell surface.

    Interfering with DNA/RNA: It can interact with DNA or RNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-(2-ETHOXY-3-METHOXYPHENYL)-3-(THIOPHEN-2-YL)-1H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE: Lacks the amino group.

    6-AMINO-4-(2-METHOXY-3-ETHOXYPHENYL)-3-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE: Has reversed positions of the ethoxy and methoxy groups.

Uniqueness

The presence of the amino group and the specific arrangement of the ethoxy and methoxy groups in 6-AMINO-4-(2-ETHOXY-3-METHOXYPHENYL)-3-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE contributes to its unique chemical and biological properties. These structural features may enhance its binding affinity to specific targets and improve its overall biological activity.

Properties

Molecular Formula

C20H18N4O3S

Molecular Weight

394.4 g/mol

IUPAC Name

6-amino-4-(2-ethoxy-3-methoxyphenyl)-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C20H18N4O3S/c1-3-26-18-11(6-4-7-13(18)25-2)15-12(10-21)19(22)27-20-16(15)17(23-24-20)14-8-5-9-28-14/h4-9,15H,3,22H2,1-2H3,(H,23,24)

InChI Key

MTCIWCYTVSTRRC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=C1OC)C2C(=C(OC3=NNC(=C23)C4=CC=CS4)N)C#N

Origin of Product

United States

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